

An In-depth Technical Guide to (3-Methylisoxazol-5-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Methylisoxazol-5-yl)methanol

Cat. No.: B082123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylisoxazol-5-yl)methanol is a heterocyclic organic compound featuring a methyl-substituted isoxazole ring with a hydroxymethyl group. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the isoxazole moiety's prevalence in numerous biologically active molecules. This technical guide provides a comprehensive overview of **(3-Methylisoxazol-5-yl)methanol**, including its chemical identity, structural information, potential synthetic routes, and an examination of the biological activities associated with its derivatives. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and application of isoxazole-based compounds in pharmaceutical development.

Chemical Identity and Structure

(3-Methylisoxazol-5-yl)methanol is identified by the CAS Number 14716-89-3.^[1] Its molecular structure consists of a five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. A methyl group is attached to the 3-position and a hydroxymethyl group to the 5-position of the isoxazole ring.

Chemical Structure:

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	14716-89-3	[1]
Molecular Formula	C ₅ H ₇ NO ₂	[1]
Molecular Weight	113.11 g/mol	[1]
SMILES	CC1=NOC(CO)=C1	
InChI	1S/C5H7NO2/c1-4-2-5(3-7)8-6-4/h2,7H,3H2,1H3	
Appearance	Liquid	
Refractive Index	n/D 1.4792	
Density	1.1521 g/L at 25 °C	

Synthesis and Spectroscopic Data

While a specific, detailed experimental protocol for the synthesis of **(3-Methylisoxazol-5-yl)methanol** is not readily available in the reviewed literature, analogous synthetic procedures for structurally similar compounds, such as (3-para-tolyl-isoxazol-5-yl)methanol and (3-phenylisoxazol-5-yl)methanol, have been described. These methods can serve as a template for the synthesis of the title compound.

Postulated Synthetic Pathway

A plausible synthetic route involves the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate alkyne. An illustrative workflow for this type of synthesis is presented below.

A postulated synthetic workflow for **(3-Methylisoxazol-5-yl)methanol**.

Spectroscopic Data

Comprehensive spectroscopic data for **(3-Methylisoxazol-5-yl)methanol**, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available from various chemical suppliers.[\[2\]](#) These

data are crucial for the structural confirmation and purity assessment of the synthesized compound.

Biological Activity and Potential Applications

The isoxazole ring is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. While specific biological data for **(3-Methylisoxazol-5-yl)methanol** is limited, studies on its derivatives provide valuable insights into its potential therapeutic applications.

A study on novel derivatives of {3-methyl-6-[(3-methylisoxazol-5-yl)methoxy]benzofuran-2-yl}phenylmethanone has demonstrated notable antimicrobial and antifungal activities.

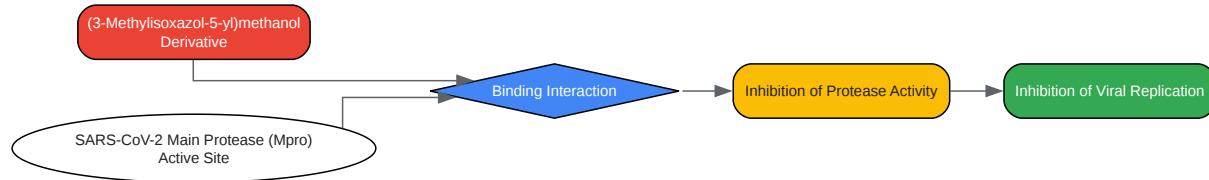
Antimicrobial and Antifungal Activity

The aforementioned study evaluated a series of compounds against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, presented in Table 2, indicate that derivatives of **(3-Methylisoxazol-5-yl)methanol** exhibit significant inhibitory activity.

Table 2: Antimicrobial and Antifungal Activity of **(3-Methylisoxazol-5-yl)methanol** Derivatives (Inhibition Zone in mm)

Compound	M. tuberculosis	M. luteus	MRS A	B. subtilis	B. cereus	P. aeruginosa	K. pneumoniae	E. coli	P. vulgaris	S. typhi
8a	20	20	20	19	20	16	20	20	18	06

Data extracted from a study on derivatives and may not be representative of the parent compound's activity.


Experimental Protocol: Antimicrobial and Antifungal Susceptibility Testing

The antimicrobial and antifungal activities of the derivative compounds were determined using the agar well diffusion method.

- Preparation of Inoculum: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, for 24 hours. The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard.
- Agar Plate Preparation: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi were poured into sterile Petri dishes and allowed to solidify.
- Inoculation: The solidified agar plates were swabbed with the respective microbial suspensions.
- Well Preparation and Sample Addition: Wells of 6 mm diameter were punched into the agar plates. A 100 μ L solution of each test compound (at a concentration of 100 μ g/mL in DMSO) was added to the wells.
- Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
- Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well was measured in millimeters.

Molecular Docking Studies and Potential Mechanism of Action

Molecular docking studies of **(3-Methylisoxazol-5-yl)methanol** derivatives against the main protease (Mpro) of SARS-CoV-2 have been conducted to explore their potential as antiviral agents. These studies suggest that the isoxazole scaffold can fit into the active site of the protease, indicating a potential mechanism of action through enzyme inhibition.

[Click to download full resolution via product page](#)

A logical diagram of the potential mechanism of action based on molecular docking studies.

Conclusion

(3-Methylisoxazol-5-yl)methanol represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The isoxazole core is a privileged structure in medicinal chemistry, and the available data on its derivatives suggest promising antimicrobial and antifungal activities. Further investigation into the synthesis, biological evaluation, and structure-activity relationships of **(3-Methylisoxazol-5-yl)methanol** and its analogues is warranted to fully elucidate their therapeutic potential. This guide provides a foundational repository of information to aid researchers in these endeavors. elucidate their therapeutic potential. This guide provides a foundational repository of information to aid researchers in these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. (3-METHYLISOXAZOL-5-YL)METHANOL(14716-89-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-Methylisoxazol-5-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b082123#3-methylisoxazol-5-yl-methanol-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com